REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[CH:3]=1.[CH2:11]([Sn](CCCC)(CCCC)CCCC)[CH:12]=[CH2:13].[Li+].[Cl-]>C1(C)C=CC=CC=1>[CH2:13]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[CH:3]=1)[CH:12]=[CH2:11] |f:2.3|
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Name
|
|
Quantity
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250 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C#N)C=C1)F
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
Pd(PPh)4
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under N2 overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Checked the reaction with TLC
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=CC(=C(C#N)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |